2H-Imidazo[4,5-c]quinolin-2-one, 8-[6-[3-(dimethylamino)propoxy]-3-pyridinyl]-1,3-dihydro-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-

Catalog No.
S520012
CAS No.
1821428-35-6
M.F
C26H31N5O3
M. Wt
461.566
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-Imidazo[4,5-c]quinolin-2-one, 8-[6-[3-(dimethyl...

CAS Number

1821428-35-6

Product Name

2H-Imidazo[4,5-c]quinolin-2-one, 8-[6-[3-(dimethylamino)propoxy]-3-pyridinyl]-1,3-dihydro-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-

IUPAC Name

8-[6-[3-(dimethylamino)propoxy]pyridin-3-yl]-3-methyl-1-(oxan-4-yl)imidazo[4,5-c]quinolin-2-one

Molecular Formula

C26H31N5O3

Molecular Weight

461.566

InChI

InChI=1S/C26H31N5O3/c1-29(2)11-4-12-34-24-8-6-19(16-28-24)18-5-7-22-21(15-18)25-23(17-27-22)30(3)26(32)31(25)20-9-13-33-14-10-20/h5-8,15-17,20H,4,9-14H2,1-3H3

InChI Key

AOTRIQLYUAFVSC-UHFFFAOYSA-N

SMILES

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4CCOCC4)C5=CN=C(C=C5)OCCCN(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

AZD0156; AZD-0156; AZD 0156.

Description

The exact mass of the compound 2H-Imidazo[4,5-c]quinolin-2-one, 8-[6-[3-(dimethylamino)propoxy]-3-pyridinyl]-1,3-dihydro-3-methyl-1-(tetrahydro-2H-pyran-4-yl)- is 461.2427 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition

  • AZD0156 is being studied for its ability to inhibit ATM, a protein kinase that plays a critical role in DNA damage repair mechanisms.
  • Inhibiting ATM shows promise in targeted cancer therapies, particularly for tumors with deficiencies in DNA repair pathways PubChem: ).

Preclinical Studies and Development

  • Research on AZD0156 is primarily focused on preclinical studies, which involve experiments in cells or laboratory animals.
  • These studies aim to evaluate the compound's safety, efficacy, and potential mechanisms of action BLD Pharm: .
  • Clinical trials in humans, which are necessary to determine its safety and effectiveness as a drug, have not been reported yet.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.9

Exact Mass

461.2427

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15

Explore Compound Types